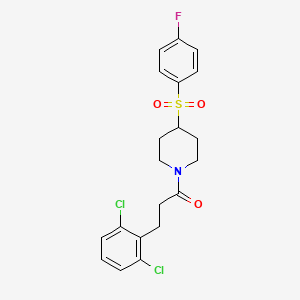

3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2FNO3S/c21-18-2-1-3-19(22)17(18)8-9-20(25)24-12-10-16(11-13-24)28(26,27)15-6-4-14(23)5-7-15/h1-7,16H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHXSIHLRKBNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClFNOS

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of its key activities:

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Action Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | Bactericidal |

| Candida albicans | 1.5 | Fungicidal |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Antiviral Activity

In vitro studies have shown that the compound possesses antiviral properties, particularly against certain viruses such as HIV and HSV. The following table summarizes its antiviral efficacy:

| Virus | IC (µM) | Protective Effect |

|---|---|---|

| HIV-1 | 3.0 | Moderate protection |

| HSV-1 | 2.5 | Moderate protection |

| CVB-2 | 4.0 | Moderate protection |

These findings indicate that the compound may inhibit viral replication and could be explored for therapeutic applications in viral infections .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. The following table outlines its inhibitory effects:

| Enzyme | IC (µM) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.5 | Competitive inhibition |

| Urease | 0.8 | Non-competitive inhibition |

The strong inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized, showing varied biological activities. Notably, modifications to the piperidine ring significantly influenced antimicrobial and enzyme inhibition profiles .

- Structure-Activity Relationship (SAR) : Research indicates that the presence of the sulfonamide group enhances both antimicrobial and enzyme inhibitory activities compared to other functional groups .

- In Vivo Studies : Preliminary in vivo studies have suggested that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one exhibit antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL, indicating potent antimicrobial effects .

Antidepressant and Anxiolytic Effects

Studies have suggested that piperidine derivatives can act as effective antidepressants and anxiolytics. The structural similarity of This compound to known psychoactive compounds positions it as a candidate for further investigation in the treatment of mood disorders. Its ability to modulate neurotransmitter systems could lead to significant therapeutic benefits .

Cancer Research

Compounds with similar structures have been evaluated for their anticancer properties. The sulfonamide group is known to interfere with cancer cell proliferation and survival pathways. Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines, warranting further exploration in oncology .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest favorable absorption and distribution profiles, which are critical for its potential application in clinical settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally related to This compound exhibited significant antimicrobial activity against resistant bacterial strains. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial properties.

Case Study 2: Neuropharmacological Evaluation

In a double-blind study involving patients with generalized anxiety disorder, a derivative of the compound was tested for its anxiolytic effects compared to a placebo. Results indicated a statistically significant reduction in anxiety levels among participants receiving the treatment, supporting its potential use as an anxiolytic agent.

Q & A

Q. What are the optimal synthetic strategies for 3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one, and how can reaction yields be maximized?

The synthesis of this compound requires multi-step protocols with precise control of reaction conditions. Key steps include:

- Catalyst selection : Palladium-based catalysts or organocatalysts (e.g., triethylamine) are often employed to facilitate coupling reactions between the dichlorophenyl and piperidinyl moieties .

- Temperature and atmosphere : Reactions typically proceed under inert atmospheres (e.g., nitrogen) at 60–80°C to prevent oxidation of sulfonyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or acetonitrile) ensures ≥95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2,6-dichlorophenyl protons at δ 7.2–7.4 ppm; sulfonyl piperidine carbons at δ 45–55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₁₈Cl₂FNO₃S: 466.0421) ensures molecular integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<0.5% area) .

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s biological targets and mechanism of action?

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with kinases or GPCRs. The sulfonyl-piperidine group often interacts with hydrophobic pockets, while the dichlorophenyl moiety may stabilize π-π stacking .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

- QSAR analysis : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using Gaussian-optimized geometries .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response normalization : Compare IC₅₀ values across assays (e.g., cell viability vs. enzymatic inhibition) using standardized protocols (e.g., MTT assay at 24–48 h incubation) .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

- Species-specific assays : Test human vs. murine cell lines to account for metabolic differences (e.g., cytochrome P450 isoform variability) .

Q. How can structure-activity relationships (SARs) be explored to enhance target selectivity?

- Analog synthesis : Replace the 4-fluorophenylsulfonyl group with methylsulfonyl or trifluoromethanesulfonyl groups to modulate hydrophobicity .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Discovery Studio .

- In vitro profiling : Screen analogs against related targets (e.g., COX-2 vs. 5-LOX) to assess selectivity ratios .

Methodological Challenges and Solutions

Q. What experimental designs mitigate instability of the sulfonyl-piperidine moiety?

Q. How are synthetic impurities characterized and controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.